{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine
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Overview
Description
- The compound’s systematic name reflects its structure: {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine.
- It is a pale yellow to brown solid, often used as an intermediate in organic synthesis.
N-tert-Butyl-3,5-dimethylaniline: is an organic compound with the chemical formula CHN. It belongs to the class of arylamines and features both a tert-butyl group and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as bromides or chlorides) with arylboronic acids or boronate esters. In this case, the boron reagent would be an arylboronic acid or its derivative.
Reaction Conditions: The Suzuki–Miyaura coupling typically employs a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized on a laboratory scale using the aforementioned coupling reaction.
Chemical Reactions Analysis
Reactions: N-tert-Butyl-3,5-dimethylaniline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-tert-Butyl-3,5-dimethylaniline serves as a building block in the synthesis of other organic compounds.
Biology and Medicine: Its derivatives may find applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Although not directly used in large-scale industrial processes, it contributes to the development of functional materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example, if used as a drug intermediate, it may interact with biological targets through binding or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other arylamines with tert-butyl and methoxy substituents may share some similarities. the unique combination of these groups in N-tert-Butyl-3,5-dimethylaniline distinguishes it from other compounds.
Properties
Molecular Formula |
C19H25NO3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-tert-butyl-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-13-9-14(2)11-15(10-13)20-24(21,22)16-7-8-18(23-6)17(12-16)19(3,4)5/h7-12,20H,1-6H3 |
InChI Key |
VKENIUOYRGDYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Origin of Product |
United States |
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